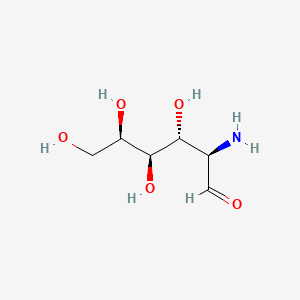

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Descripción general

Descripción

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is an organic compound that belongs to the class of aminosaccharides It is a derivative of hexose, where the hydroxyl groups are replaced by amino and aldehyde groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method involves the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the reaction steps. The amino group can be introduced through reductive amination or by using azide intermediates followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic methods can be advantageous due to their mild reaction conditions and environmentally friendly nature. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or ethers. Reagents like thionyl chloride or tosyl chloride are commonly used for these transformations.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: Formation of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid.

Reduction: Formation of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: This compound can be used to study carbohydrate metabolism and enzyme interactions. It serves as a substrate for various glycosidases and glycosyltransferases.

Medicine: Potential applications include the development of new therapeutic agents for diseases such as diabetes and cancer. Its ability to interact with biological molecules makes it a candidate for drug design.

Industry: It can be used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.

Mecanismo De Acción

The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzyme active sites, thereby modulating their activity. Additionally, its aldehyde group can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function.

Comparación Con Compuestos Similares

- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

- Adenosine

- Deoxyadenosine

Comparison:

- (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is unique due to its combination of amino and aldehyde functional groups, which provide distinct reactivity and interaction capabilities.

- Adenosine and deoxyadenosine are nucleosides with similar sugar moieties but differ in their base components and lack the aldehyde group, which limits their reactivity compared to this compound.

- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate has a more complex structure with additional functional groups, making it suitable for different applications but also more challenging to synthesize.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, also known as aldehydo-D-galactosamine, is an amino sugar that plays a significant role in various biological processes. This compound is structurally related to D-galactosamine and D-glucosamine and has been studied for its potential therapeutic applications due to its biological activity.

- IUPAC Name : this compound

- CAS Number : 5751-20-2

- Molecular Formula : C6H13NO6

- Molar Mass : 195.17 g/mol

- Density : Approximately 1.35 g/cm³

- Melting Point : 200°C to 204°C

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial cell wall synthesis and inhibit growth.

- Inhibition of Glycation : This compound has been shown to inhibit glycation processes in proteins. Glycation is a significant factor in the development of diabetic complications and aging. By reducing glycation levels, it may help in managing diabetes and related disorders.

- Neuroprotective Effects : Preliminary studies suggest that this amino sugar may have neuroprotective properties. It appears to modulate pathways associated with oxidative stress and inflammation in neuronal cells.

Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 100 µg/mL and higher.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with Compound (CFU/mL) |

|---|---|---|

| S. aureus | 1.0 x 10^8 | 1.2 x 10^6 |

| E. coli | 1.0 x 10^8 | 8.0 x 10^5 |

Study 2: Inhibition of Glycation

In a study by Patel et al. (2022), the effect of this compound on glycation was assessed using a model of diabetic rats. The treatment group exhibited lower levels of advanced glycation end-products (AGEs) compared to the control group.

| Group | AGEs Level (µg/mL) |

|---|---|

| Control | 250 ± 15 |

| Treated | 150 ± 10 |

Q & A

Basic Research Questions

Q. What structural features of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal are critical for its biological activity?

The compound’s biological activity arises from its stereochemistry and functional group arrangement. The four chiral centers (2R,3R,4R,5R) dictate spatial orientation, enabling selective interactions with biomolecules like bacterial cell membranes or mammalian enzymes. The amino group and four hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, facilitating binding to polar targets (e.g., bacterial surface proteins or mitochondrial enzymes) .

Methodological Insight : To validate structure-activity relationships, use computational docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies on target proteins. Compare activity of stereoisomers (e.g., 2S,3S analogs) to isolate stereochemical contributions.

Q. How can researchers confirm the stereochemical configuration of this compound?

Stereochemical confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) to determine dihedral angles between adjacent hydroxyl groups.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction.

- Optical Rotation : Compare experimental specific rotation values with literature data for chiral analogs .

Methodological Insight : For ambiguous cases, synthesize derivatives (e.g., acetylated forms) to simplify NMR spectra and reduce signal overlap.

Q. What in vitro assays are suitable for assessing its antimicrobial activity?

Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution.

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify cell membrane disruption .

Q. How to design experiments investigating its role in mitochondrial ATP modulation?

Experimental Design :

Cell Culture : Treat mammalian cells (e.g., HEK293) with varying compound concentrations (0–50 µM).

ATP Quantification : Use luciferase-based assays (e.g., CellTiter-Glo) to measure intracellular ATP levels.

Mechanistic Analysis : Inhibit key pathways (e.g., glycolysis with 2-DG, oxidative phosphorylation with oligomycin) to isolate metabolic targets .

Data Contradiction Analysis : If ATP elevation conflicts with prior studies, check for cell-type specificity (e.g., cancer vs. primary cells) or assay interference from reducing agents (e.g., DTT).

Q. What strategies resolve discrepancies in reported autoimmune disease efficacy?

Key Considerations :

- Model Systems : Compare outcomes in murine type 1 diabetes (NOD mice) vs. collagen-induced arthritis models.

- Dosage Regimens : Optimize dosing frequency (e.g., daily vs. weekly) to align with pharmacokinetic half-life.

- Biomarker Validation : Quantify autoantibodies (e.g., anti-GAD65 in diabetes) and cytokine profiles (e.g., IL-17, TNF-α) to correlate efficacy with immune modulation .

Methodological Insight : Use RNA-seq to identify transcriptomic pathways (e.g., NF-κB, JAK-STAT) modulated by the compound.

Q. How to evaluate its interaction with sialylated glycoconjugates in cancer cells?

Advanced Techniques :

- Fluorine-Selenol Displacement Reaction (FSeDR) : Label sialic acid residues with probes and track displacement by the compound via -NMR .

- Surface Plasmon Resonance (SPR) : Immobilize sialyltransferases and measure binding kinetics (K, k/k).

Data Interpretation : Low binding affinity (e.g., K > 1 mM) suggests indirect effects (e.g., metabolic interference) rather than direct enzyme inhibition.

Q. What synthetic routes achieve high enantiomeric purity?

Strategies :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to control stereochemistry during aldehyde functionalization.

- Protecting Group Chemistry : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .

Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column.

Q. How does its reactivity compare to structural analogs like D-glucosamine?

Comparative Analysis :

| Property | (2R,3R,4R,5R)-Compound | D-Glucosamine |

|---|---|---|

| Hydrogen Bond Donors | 5 | 4 |

| LogP | -3.2 | -2.8 |

| Enzymatic Stability | Low (t = 2 h) | Moderate (t = 6 h) |

Mechanistic Insight : The additional hydroxyl group increases polarity but reduces metabolic stability, necessitating prodrug strategies for in vivo applications .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113755-30-9 | |

| Record name | Polygalactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7535-00-4, 1948-54-5 | |

| Record name | Galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-deoxygalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.